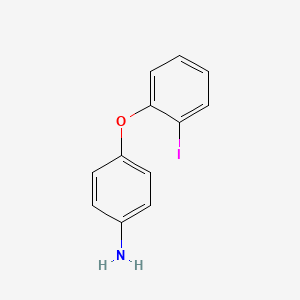

4-(2-Iodophenoxy)benzenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

307308-63-0 |

|---|---|

Molecular Formula |

C12H10INO |

Molecular Weight |

311.12 g/mol |

IUPAC Name |

4-(2-iodophenoxy)aniline |

InChI |

InChI=1S/C12H10INO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |

InChI Key |

RIDVABHHAVKVQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)I |

Origin of Product |

United States |

Structural Significance and Strategic Importance in Chemical Synthesis

The strategic value of 4-(2-Iodophenoxy)benzenamine in synthetic chemistry is intrinsically linked to its distinct molecular architecture. The molecule consists of two phenyl rings connected by an ether linkage, with an iodine atom at the 2-position of one ring and an amino group at the 4-position of the other. This specific arrangement of functional groups imparts a unique reactivity profile to the compound.

Positioning 4 2 Iodophenoxy Benzenamine As a Versatile Synthetic Building Block

Strategic Approaches to Phenoxy-Amine Linkage Formation

The formation of the diaryl ether bond is the key strategic step in the synthesis of this compound. This can be accomplished through several pathways, primarily involving the reaction of a phenoxide with an aryl halide.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental, transition-metal-free method for forming C-O bonds. rsc.org The reaction involves the attack of a nucleophile, such as a phenoxide, on an aryl halide that is activated by electron-withdrawing groups. researchgate.net For the synthesis of this compound, this could theoretically involve the reaction of 2-iodophenol (B132878) with an activated 4-halo-aniline derivative or the reaction of 4-aminophenol (B1666318) with an activated 1-halo-2-iodobenzene.

The success of an SNAr reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, and temperature. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to solubilize the phenoxide salt and facilitate the reaction. Strong bases such as potassium or sodium hydroxide (B78521) are used to generate the phenoxide nucleophile in situ, though milder bases like potassium carbonate can also be effective, particularly with highly activated substrates. scispace.com

Temperatures for these reactions are often elevated, typically in the range of 80–130 °C, to overcome the activation energy barrier of breaking aromaticity. d-nb.info However, recent advancements have focused on developing milder conditions. For instance, the use of cesium fluoride (B91410) on clinoptilolite (CsF/CP) as a solid base has been shown to promote the O-arylation of phenols with activated aryl fluorides at 110 °C in DMSO, often leading to high yields in very short reaction times. scispace.com

The substrate scope for SNAr reactions is generally limited to aryl halides bearing strong electron-withdrawing groups. researchgate.net The table below summarizes typical conditions and substrate pairings relevant to the synthesis of diaryl ethers via SNAr.

Table 1: Optimized Conditions for SNAr Diaryl Ether Synthesis

| Aryl Halide (Electrophile) | Phenol (Nucleophile) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | 4-Iodophenol | CsF/Clinoptilolite | DMSO | 110 | 95 | scispace.com |

| 4-Fluoronitrobenzene | Phenol | CsF/Clinoptilolite | DMSO | 110 | 100 | scispace.com |

| 2-Chloro-5-nitro-pyridine | 4-Methoxyphenol | K₂CO₃ | DMF | 100 | 92 | d-nb.info |

| 1-Fluoro-4-nitrobenzene | Various Phenols | KOH | H₂O / HPMC | 50-60 | 80-95 | d-nb.inforsc.org |

This table is interactive and can be sorted by clicking on the column headers.

The critical limitation of the SNAr pathway is the requirement for strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (halide) on the electrophilic aromatic ring. researchgate.netrsc.org These groups, such as nitro (–NO₂), cyano (–CN), or carbonyl (–C=O), are necessary to stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the reaction's activation energy. scispace.comrsc.org

For the synthesis of this compound, this presents a significant challenge. Neither of the potential aryl halide precursors (a 4-haloaniline derivative or a 1-halo-2-iodobenzene derivative) contains the requisite strong activation. The amino group (–NH₂) is an electron-donating group, which deactivates the ring towards nucleophilic attack. While the iodine atom in 1-halo-2-iodobenzene is electron-withdrawing via induction, it is not sufficient to activate the ring for a classical SNAr reaction under standard conditions. Therefore, a direct SNAr approach to the target molecule is generally not feasible without modification, such as using a nitro-group-activated precursor that is later reduced to the amine. For example, reacting 4-nitrophenol (B140041) with an activated 1-halo-2-iodobenzene, followed by reduction of the nitro group, would be a viable, albeit multi-step, strategy.

Ullmann-Type Coupling Reactions and their Modern Variants

The Ullmann condensation is a classical and highly effective method for forming diaryl ether linkages, particularly for unactivated aryl halides. wikipedia.org The reaction traditionally involves the copper-catalyzed coupling of a phenol with an aryl halide at high temperatures. wikipedia.orgorganic-chemistry.org The synthesis of this compound could be envisioned by coupling 2-iodophenol with 4-bromoaniline (B143363) or, more likely, 4-aminophenol with 1,2-diiodobenzene, as aryl iodides are more reactive than bromides. wikipedia.org

Traditional Ullmann reactions required stoichiometric amounts of copper powder and harsh conditions (temperatures often >200 °C). wikipedia.org Modern variants have significantly improved the reaction's practicality by using catalytic amounts of soluble copper(I) salts, such as CuI, CuCl, or Cu₂O, in combination with ligands. organic-chemistry.orgthieme-connect.com Ligands like N,N-dimethylglycine, phenanthroline, or various diamines can accelerate the reaction, allowing for lower temperatures (80–140 °C) and broadening the substrate scope. thieme-connect.comorgsyn.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) and solvent (e.g., DMF, NMP, toluene) remains crucial. thieme-connect.comorgsyn.org

Table 2: Modern Ullmann-Type C-O Coupling Conditions

| Aryl Halide | Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-Iodo-3-nitrobenzene | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 96 | thieme-connect.com |

| 4-Iodotoluene | Phenol | CuI-USY | None | Cs₂CO₃ | Toluene | 120 | 90 | rsc.org |

| 2-Fluoro-4-iodoaniline (protected) | Sodium Methoxide | CuCl | None | NaOMe | MeOH/DMF | 80 | 90 (of intermediate) | orgsyn.org |

This table is interactive and can be sorted by clicking on the column headers.

Transition Metal-Catalyzed Cross-Coupling for C-O Bond Formation

Beyond copper-catalyzed systems, palladium-based catalysts have emerged as powerful tools for constructing C-O bonds, offering milder conditions and broader functional group tolerance compared to classical Ullmann reactions. rsc.orgthieme-connect.com

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

While the name suggests C-N bond formation, the Buchwald-Hartwig reaction has been extended to the formation of C-O bonds, creating what is known as the Buchwald-Hartwig diaryl ether synthesis. rsc.orgorganic-chemistry.org This transformation involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org The key to this methodology is the use of a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized, bulky, electron-rich phosphine (B1218219) ligand. rsc.orgwikipedia.org

The development of various generations of phosphine ligands has been critical to the success of this reaction. Bidentate ligands like BINAP and DPEPhos, as well as highly effective monophosphine biaryl ligands developed in the Buchwald laboratory (e.g., SPhos, XPhos, RuPhos), enable the coupling of a wide range of substrates, including electron-neutral and electron-rich aryl halides, which are unreactive in SNAr pathways. rsc.orgwikipedia.org The reaction mechanism involves a catalytic cycle of oxidative addition, association of the phenoxide, and reductive elimination to form the diaryl ether product. wikipedia.org

For the synthesis of this compound, this method would involve coupling 2-iodophenol with a 4-haloaniline (or its protected form) or 4-aminophenol with a 1,2-dihalo-benzene, in the presence of a suitable palladium-ligand system and a base such as Cs₂CO₃ or K₃PO₄.

Table 3: Representative Conditions for Buchwald-Hartwig C-O Coupling

| Aryl Halide | Phenol | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenol | [(cinnamyl)PdCl]₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 99 | rsc.org |

| 4-Chlorotoluene | 4-tert-Butylphenol | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 98 | organic-chemistry.org |

| Aryl Bromides | Phenols | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 70-90 | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Copper-Catalyzed Coupling Reactions in Phenoxy-Amine Formation

Copper-catalyzed Ullmann-type reactions are a classical and cost-effective alternative to palladium-catalyzed methods for diaryl ether synthesis. nih.govbohrium.com Recent advancements have focused on overcoming the limitations of traditional Ullmann reactions, such as high reaction temperatures and the need for stoichiometric amounts of copper. rsc.org

Understanding the mechanism of copper-catalyzed C-O coupling is crucial for the development of more efficient catalysts. magtech.com.cnacs.orgacs.org While the exact mechanism can vary depending on the specific reaction conditions, it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org Mechanistic studies have highlighted the importance of ligand-to-copper charge transfer and the role of the base in promoting the reaction. rsc.orgacs.org

Several key intermediates in the catalytic cycle have been proposed and, in some cases, identified. acs.orgnih.gov These investigations provide valuable insights for the rational design of new ligands and catalyst systems with improved performance. magtech.com.cn

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to complex molecule synthesis. acs.org In the context of diaryl ether synthesis, cascade reactions incorporating sigmatropic rearrangements, such as the mdpi.combenthamdirect.com-rearrangement of vinyl ethers, have been developed. rsc.orgpitt.edu These reactions can lead to the rapid construction of complex molecular scaffolds from simple starting materials. organic-chemistry.org For instance, a cascade involving an O mdpi.combenthamdirect.com sigmatropic shift has been utilized in the synthesis of functionalized biaryls. researchgate.net

Table 2: Examples of Cascade Reactions in Aryl Ether Synthesis

| Cascade Sequence | Key Transformation | Resulting Structure |

|---|---|---|

| O-Arylation/ benthamdirect.combenthamdirect.com-Sigmatropic Rearrangement | Formation of a diaryl ether followed by a Claisen-type rearrangement | Highly substituted phenols |

| mdpi.combenthamdirect.com O-to-C Rearrangement | Catalytic enantioselective rearrangement of alkyl vinyl ethers | Chiral chromanols |

This table illustrates various cascade reactions that incorporate rearrangements to synthesize complex molecules containing aryl ether motifs.

Sustainable and Metal-Free Synthetic Innovations

In line with the principles of green chemistry, there is a growing interest in developing sustainable synthetic methods that avoid the use of toxic and expensive heavy metals. su.seritsumei.ac.jp

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to transition metals for facilitating a wide range of organic transformations, including the formation of C-O bonds. mdpi.combenthamdirect.comchim.itrsc.org These reagents are attractive due to their low toxicity, ready availability, and mild reaction conditions. chim.it Diaryliodonium salts, a class of hypervalent iodine reagents, have been successfully employed for the metal-free synthesis of diaryl ethers. organic-chemistry.orgdiva-portal.orgacs.org This approach tolerates a wide range of functional groups and can be used to synthesize sterically hindered diaryl ethers that are challenging to obtain via metal-catalyzed methods. diva-portal.org

Recent research has focused on developing catalytic systems using hypervalent iodine compounds, further enhancing their sustainability. rsc.org Additionally, cooperative systems involving hypervalent iodine reagents and other catalysts are being explored to expand the scope of these transformations. labmanager.com

Table 3: Comparison of Synthetic Methodologies for Diaryl Ethers

| Methodology | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Palladium complexes with phosphine ligands | High efficiency, broad substrate scope, good functional group tolerance | Cost of palladium, potential for metal contamination |

| Copper-Catalyzed Coupling | Copper salts with various ligands | Low cost of copper, effective for certain substrates | Often requires higher temperatures, can have limited substrate scope |

This table provides a comparative overview of the different synthetic strategies discussed for the preparation of diaryl ethers.

Ultrasonic-Assisted Synthesis for Enhanced Efficiency

The application of ultrasonic irradiation in organic synthesis has been shown to enhance reaction rates, improve yields, and often allow for milder reaction conditions. hielscher.comrsc.org This technique, known as sonochemistry, promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures. tsijournals.com

In the context of diaryl ether synthesis, ultrasound has been effectively employed to improve the classical Ullmann condensation. The reaction of phenols with bromoarenes in the presence of potassium carbonate and copper(I) iodide under ultrasonic irradiation, and without a solvent, can lead to significantly higher yields of diaryl ethers (typically 70-90%) at lower temperatures (e.g., 140 °C) compared to traditional methods. nih.govresearchgate.net The primary role of ultrasound in this case is believed to be the breaking up of the inorganic solid particles, thereby increasing the reactive surface area. researchgate.net This method has been used for the synthesis of various substituted diaryl ethers. researchgate.net Similarly, sonochemistry has been shown to accelerate Mannich reactions, which are important for the synthesis of β-aminocarbonyl compounds, by drastically reducing reaction times. hielscher.com

Multi-Step Synthesis via Precursor Functionalization

A common and versatile approach to complex molecules like this compound involves the sequential synthesis and functionalization of precursors.

Synthesis and Derivatization of Halogenated Phenols

The synthesis of the target compound often begins with the preparation of a suitably halogenated phenol, in this case, a 2-iodophenol derivative. The direct iodination of phenol typically yields a mixture of 2- and 4-iodophenol. nih.gov More selective methods are often required. For instance, the nitration of 2-iodophenol with concentrated nitric acid at 0°C can preferentially yield 2-iodo-5-nitrophenol, which can then be a precursor for further functionalization. Another strategy is the iodination of pre-functionalized phenols; for example, treating 4-nitrophenol with iodine monochloride (ICl) can produce 2-iodo-4-nitrophenol (B1296312) in good yield.

Once the halogenated phenol is obtained, it can be derivatized in various ways. A key reaction is the etherification with another aromatic ring. This can be achieved through classical methods like the Ullmann condensation or more modern palladium-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org For example, air-stable palladium triphosphane systems have been shown to be efficient for the etherification of functionalized phenols with chloroheteroarenes at low catalyst loading. researchgate.net

Strategic Introduction of Amine Functionalities

The final step in the synthesis of this compound involves the introduction of the amine group. This can be accomplished through several well-established methods. If a nitro-substituted diaryl ether has been synthesized, a straightforward reduction of the nitro group to an amine is a common strategy. smolecule.com

Alternatively, modern cross-coupling reactions provide a direct route to introduce the amine functionality. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds between aryl halides and amines. researchgate.net This reaction is known for its broad substrate scope and tolerance of various functional groups. nih.gov Similarly, the Ullmann condensation can be used for C-N bond formation, typically requiring copper catalysis. wikipedia.org While traditionally requiring harsh conditions, modern protocols with specific ligands allow these reactions to proceed under milder temperatures. organic-chemistry.orgacs.org Electrochemical methods are also emerging for aryl amination, offering a sustainable alternative. nih.govresearchgate.net A nickel-catalyzed electrochemical amination has been developed that is applicable to a wide range of aryl halides and amines. nih.gov

Table 3: Comparison of Methods for Aryl Amination

| Method | Catalyst System | Typical Conditions | Advantages |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Base (e.g., NaOtBu), Toluene, 80-110 °C | Broad scope, high yields |

| Ullmann Condensation | Copper/Ligand | Base (e.g., K₂CO₃), High temperature or milder with ligands | Lower cost catalyst |

| Electrochemical Amination | Nickel Catalyst | Undivided cell, room temperature | Sustainable, mild conditions |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a thorough understanding and optimization of various process parameters. Key areas of focus include the selection of appropriate solvent systems, the precise control of reaction conditions, and the efficiency and reusability of the catalyst.

Solvent Systems and Reaction Media Engineering

The choice of solvent is critical in the Ullmann condensation and other diaryl ether syntheses as it influences reactant solubility, reaction rate, and product isolation. wikipedia.org High-boiling polar aprotic solvents are traditionally favored for their ability to facilitate the reaction at elevated temperatures. wikipedia.org

Commonly Used Solvents:

N-Methyl-2-pyrrolidone (NMP): Frequently used in Ullmann-type reactions due to its high boiling point and ability to dissolve a wide range of reactants. wikipedia.orgresearchgate.net

Dimethylformamide (DMF): Another popular polar aprotic solvent that effectively promotes the C-O coupling reaction. wikipedia.orgresearchgate.net

Dimethyl Sulfoxide (DMSO): Can be used, sometimes in combination with microwave irradiation, to accelerate catalyst-free coupling of phenols with electron-deficient aryl halides. organic-chemistry.org

Acetonitrile (MeCN): A suitable alternative to higher boiling point solvents, especially in continuous flow systems where high pressure can be applied to exceed its atmospheric boiling point. beilstein-journals.org

Toluene: While less common for traditional Ullmann reactions, it has been explored in some catalyzed diaryl ether syntheses. researchgate.net

Research has also explored solvent-free conditions, which can offer environmental and economic benefits by simplifying purification and reducing waste. rsc.org The engineering of the reaction medium also extends to the use of additives or co-solvents to enhance reaction efficiency. For instance, the use of heat-transfer fluids like DW-therm has been disclosed for facilitating intramolecular cycloadditions in related syntheses. acs.org

Table 1: Impact of Solvent on Diaryl Ether Synthesis

| Solvent | Typical Reaction Conditions | Observations | Reference(s) |

| NMP | 70°C, 6 hours | Effective for coupling electron-deficient aryl bromides with phenols even without a copper catalyst. | researchgate.net |

| DMF | 130°C, 16 hours | Used with a CuI catalyst and a ligand like tetramethylenediamine for the synthesis of diaryl ethers. | researchgate.net |

| DMSO | Reflux | Enables rapid, catalyst-free synthesis of diaryl ethers with electron-deficient aryl halides. | organic-chemistry.org |

| MeCN | 195°C, 30 seconds (continuous flow) | A viable alternative to DMA under high pressure and temperature in microreactor systems. | beilstein-journals.org |

| Toluene | 100°C, 24 hours | Investigated for copper-catalyzed diaryl ether synthesis, though may require longer reaction times. | researchgate.net |

| Solvent-Free | ~290°C, 20-30 seconds | Demonstrated for the Ullmann coupling of 1-iodo-2-nitrobenzene, offering a simplified workup. | rsc.org |

Temperature, Pressure, and Time Dependencies

The interplay of temperature, pressure, and reaction time is a cornerstone of process optimization for the synthesis of this compound. These parameters are often interdependent and must be carefully controlled to maximize yield and minimize the formation of byproducts.

Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C, to proceed at a reasonable rate. wikipedia.orgnih.gov However, modern catalytic systems aim to lower this temperature to improve energy efficiency and functional group tolerance. organic-chemistry.orgnih.gov For example, some copper-catalyzed systems can operate effectively at temperatures as low as 70-90°C. researchgate.netorganic-chemistry.org In some specialized applications, such as the hydrodeoxygenation of diaryl ethers, temperatures around 220°C have been found to be optimal for achieving high conversion rates. researchgate.net

Pressure: While many syntheses are conducted at atmospheric pressure, the use of elevated pressure can be advantageous, particularly in continuous flow systems. Applying back pressure, for instance up to 25 bar, allows for the use of lower-boiling solvents at temperatures exceeding their normal boiling points, which can significantly accelerate reaction rates. beilstein-journals.org

Time: Reaction times can vary widely, from a few minutes in microwave-assisted or high-temperature flow reactions to many hours for more traditional batch processes. researchgate.netorganic-chemistry.orgbeilstein-journals.org Optimization studies aim to find the shortest possible reaction time that still allows for high conversion to the desired product, thereby increasing throughput in a manufacturing setting. acs.org For instance, in a continuous flow synthesis of diaryl ethers, reaction times as short as 30 seconds at 195°C have been reported. beilstein-journals.org

Table 2: Influence of Reaction Parameters on Diaryl Ether Synthesis

| Temperature (°C) | Pressure | Time | Key Findings | Reference(s) |

| >200 | Atmospheric | Variable | Traditional Ullmann conditions, often harsh. | wikipedia.orgnih.gov |

| 70 | Atmospheric | 6 hours | Effective for specific catalyst-free reactions in NMP. | researchgate.net |

| 195 | 25 bar | 30 seconds | Rapid synthesis achieved in a continuous flow microreactor. | beilstein-journals.org |

| 130 | Atmospheric | 16 hours | Optimized conditions for a CuI-catalyzed reaction in DMF. | researchgate.net |

| 220 | 0.5 MPa H₂ | Not specified | Optimal for selective hydrodeoxygenation of diaryl ethers over a Ni/ZrNbPO₄ catalyst. | researchgate.net |

Catalyst Loading and Recyclability Studies

The catalyst is a key component in the synthesis of this compound, and its efficient use is a major focus of process optimization, particularly for large-scale production where cost and sustainability are paramount.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical factor. While stoichiometric amounts of copper were used in early Ullmann reactions, modern methods employ catalytic amounts, often in the range of 1-10 mol%. nih.govmdpi.com Lowering the catalyst loading is desirable as it reduces costs and minimizes the amount of residual metal in the final product, which is a significant concern in the pharmaceutical industry. mdpi.comnih.gov Research has shown that catalyst loadings can sometimes be reduced to as low as parts-per-million (ppm) levels for certain highly active photocatalysts, although this is more common in polymerization reactions than in Ullmann couplings. nih.gov

Catalyst Recyclability: The ability to recover and reuse the catalyst is a key aspect of green chemistry and sustainable manufacturing. mdpi.com For heterogeneous catalysts, this can be as simple as filtration. researchgate.net For homogeneous catalysts, more complex separation techniques may be required. One approach to improve recyclability is to immobilize the catalyst on a solid support, such as an organic-inorganic hybrid material or a polymer. researchgate.netwhiterose.ac.uk For example, copper(II) has been immobilized in hybrid materials, creating a highly efficient and reusable catalyst for the classic Ullmann reaction. organic-chemistry.org Studies on magnetic nanoparticles as catalyst supports, such as CuFe₂O₄, have also shown promise, as the catalyst can be easily removed from the reaction mixture using a magnet. mdpi.com However, challenges such as catalyst leaching and mechanical degradation of the support can limit the number of times a catalyst can be effectively recycled. mdpi.comwhiterose.ac.uk

Table 3: Catalyst Systems and Recyclability in Diaryl Ether Synthesis

| Catalyst System | Catalyst Loading | Recyclability | Key Features | Reference(s) |

| CuI/Ligand | 1-10 mol% | Generally not recycled | Common homogeneous system for Ullmann couplings. | researchgate.net |

| Immobilized Cu(II) | Not specified | High | Catalyst supported on an organic-inorganic hybrid material. | organic-chemistry.org |

| CuFe₂O₄ Nanoparticles | Not specified | High (magnetic separation) | Superparamagnetic catalyst allowing for easy recovery. | mdpi.com |

| Pd Nanoparticles on Hydrogel | Not specified | Recyclable, but with degradation | Supported on a hybrid hydrogel bead; mechanical degradation observed after second cycle. | whiterose.ac.uk |

| Ni/ZrNbPO₄ | Not specified | Not specified | Used for hydrodeoxygenation of diaryl ethers. | researchgate.net |

Chemical Transformations and Reactivity Profiling of 4 2 Iodophenoxy Benzenamine

Derivatization of the Benzenamine Moiety

The primary amine group (-NH2) of the benzenamine portion of the molecule is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character allows for reactions such as alkylation, acylation, and the formation of imines, as well as diazotization, which opens pathways to numerous other functional groups.

The nitrogen atom of the primary amine in 4-(2-Iodophenoxy)benzenamine can act as a nucleophile to react with various electrophiles. These reactions lead to the formation of more substituted amine derivatives.

Alkylation: Amine alkylation involves the reaction with alkyl halides. wikipedia.org The reaction proceeds via nucleophilic aliphatic substitution, where the amine displaces a halide from the alkyl compound. wikipedia.org However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective monoalkylation, specific strategies such as reductive amination are often employed. masterorganicchemistry.com

Acylation: The reaction of the amine with acylating agents, such as acyl chlorides or anhydrides, yields stable amide derivatives. This transformation is typically robust and high-yielding. The resulting N-acylated products exhibit different electronic properties and steric profiles compared to the parent amine.

Arylation: N-arylation can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a new nitrogen-carbon bond between the amine and an aryl halide, leading to diarylamine structures. nih.gov Another approach involves using silylaryl triflates under mild conditions to produce N-arylated products. nih.gov

Table 1: General Derivatization Reactions of the Amine Moiety

| Reaction Type | Reagent Class | General Product Structure |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | N-alkyl-4-(2-iodophenoxy)aniline |

| Acylation | Acyl Chloride (R-COCl) | N-(4-(2-iodophenoxy)phenyl)acetamide |

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. redalyc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. semanticscholar.org

The reaction is typically catalyzed by a small amount of acid and is often reversible. nih.gov Schiff bases derived from substituted anilines and various aldehydes are widely synthesized due to their applications in coordination chemistry and materials science. nih.goviucr.org For example, the reaction of 4-iodoaniline (B139537) with 2-hydroxy-5-nitrobenzaldehyde (B32719) proceeds efficiently to form the corresponding Schiff base. nih.goviucr.org Similarly, this compound is expected to react with a variety of aromatic and aliphatic aldehydes to produce a diverse range of imine derivatives.

Table 2: Potential Schiff Base Derivatives from this compound

| Aldehyde Reactant | Resulting Schiff Base Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-(2-iodophenoxy)aniline |

| Salicylaldehyde | (E)-2-(((4-(2-iodophenoxy)phenyl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | (E)-4-(2-iodophenoxy)-N-(4-nitrobenzylidene)aniline |

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into highly versatile diazonium salt intermediates. byjus.com The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgkkwagh.edu.in

The resulting aryl diazonium salt, [Ar-N₂]⁺X⁻, is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂). masterorganicchemistry.com This allows for its replacement by a wide array of nucleophiles in what are known as Sandmeyer and related reactions. These transformations provide a powerful method for introducing a variety of functional groups onto the aromatic ring that would be difficult to install directly.

Table 3: Potential Transformations via Diazotization of this compound

| Reagent(s) | Product Functional Group | Name of Transformation Product |

|---|---|---|

| CuCl / HCl | -Cl | 1-chloro-4-(2-iodophenoxy)benzene |

| CuBr / HBr | -Br | 1-bromo-4-(2-iodophenoxy)benzene |

| CuCN / KCN | -CN | 4-(2-iodophenoxy)benzonitrile |

| H₂O, Δ | -OH | 4-(2-iodophenoxy)phenol |

| HBF₄, Δ | -F | 1-fluoro-4-(2-iodophenoxy)benzene |

Reactions at the Iodinated Phenyl Ring

The carbon-iodine (C-I) bond on the second phenyl ring is a key site for forming new carbon-carbon bonds, significantly expanding the molecular framework. Aryl iodides are particularly effective substrates in palladium-catalyzed cross-coupling reactions.

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, particularly those involving the formation of C-C bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgnih.gov The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov Aryl iodides are among the most reactive organohalides for this transformation.

The catalytic cycle generally involves three main steps:

Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-I).

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar'). This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. libretexts.org

In the context of this compound, the C-I bond serves as the electrophilic site for the Suzuki-Miyaura coupling. This allows for the synthesis of complex biaryl and poly-aromatic structures by coupling with various arylboronic acids. nih.gov

Table 4: Predicted Products from Suzuki-Miyaura Coupling of this compound

| Boronic Acid Reactant | Predicted Product Name |

|---|---|

| Phenylboronic acid | 4-(2-biphenyl-2-yloxy)aniline |

| 4-Methylphenylboronic acid | 4-(2-(4'-methylbiphenyl-2-yloxy))aniline |

| 4-Methoxyphenylboronic acid | 4-(2-(4'-methoxybiphenyl-2-yloxy))aniline |

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Ring

While palladium-catalyzed reactions are prevalent, the iodinated ring of this compound can also undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the iodide ion. This class of reactions proceeds through distinct mechanisms depending on the reaction conditions.

The addition-elimination mechanism is the most common pathway for SNAr reactions. It requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.

In this compound, the iodinated ring lacks strong traditional activating groups like nitro (-NO₂) or cyano (-CN). The phenoxy group is generally considered electron-withdrawing by induction but electron-donating by resonance, while the amino group on the other ring has a more complex electronic influence transmitted through the ether linkage. Consequently, forcing conditions such as high temperatures and pressures would likely be required for a nucleophile to displace the iodide via an addition-elimination pathway. The reaction rate would be significantly slower compared to substrates bearing potent EWGs.

An alternative SNAr pathway, which does not require electron-withdrawing activation, is the elimination-addition mechanism proceeding through a highly reactive benzyne (B1209423) intermediate. This mechanism is favored by the use of very strong bases, such as sodium amide (NaNH₂) or organolithium reagents.

In this process, the strong base abstracts a proton from the carbon atom ortho to the iodine atom. The resulting carbanion then expels the iodide ion, forming a strained triple bond within the benzene (B151609) ring—the benzyne intermediate. This reactive species is then rapidly attacked by a nucleophile present in the reaction mixture.

For this compound, treatment with a base like NaNH₂ could lead to the formation of a benzyne intermediate. Because the benzyne can be formed by removal of a proton from either side of the iodine, and the subsequent nucleophilic attack can occur at either carbon of the triple bond, a mixture of regioisomeric products is often possible, especially with substituted aryl halides.

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as Finkelstein reactions for aromatic systems, allow for the conversion of one aryl halide into another. nih.gov These transformations are synthetically valuable as they can be used to convert a less reactive aryl halide (e.g., chloride or bromide) into a more reactive aryl iodide, or conversely, to install a specific halogen required for a subsequent step.

The iodine atom in this compound can potentially be replaced by other halogens.

Iodine to Bromine/Chlorine: This transformation is thermodynamically less favorable and requires specific reagents and conditions.

Iodine to Fluorine: Aromatic fluorination can be achieved by heating with alkali metal fluorides, such as potassium fluoride (B91410) (KF). google.comgoogle.com These reactions often require high temperatures and sometimes the use of phase-transfer catalysts or specific solvents to enhance the reactivity of the fluoride salt.

Metal-mediated processes have also been developed that facilitate halogen exchange on aryl halides. For example, copper(I) iodide has been used as a catalyst in the presence of sodium iodide to convert aryl bromides into aryl iodides with high efficiency. nih.gov Reversing this process to convert the iodo-compound to a bromo- or chloro-derivative would require careful selection of reagents and conditions to drive the equilibrium toward the desired product.

Cyclization and Heterocyclic Ring Formation

The unique arrangement of functional groups in this compound—an amine nucleophile and an aryl iodide electrophile separated by a flexible ether linkage—renders it an ideal substrate for cyclization reactions to form complex heterocyclic systems.

The primary pathway for the intramolecular cyclization of this compound is the formation of a C-N bond between the benzenamine nitrogen and the iodinated carbon of the phenoxy ring. This transformation is most effectively achieved through transition metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation. This reaction is a cornerstone in the synthesis of N-arylated compounds and is well-suited for constructing the dibenzo[b,f] nih.govwikipedia.orgoxazepine core structure.

In a typical Ullmann-type cyclization, this compound is treated with a copper catalyst, often in the form of copper(I) iodide (CuI), in the presence of a base and a high-boiling polar solvent. The base deprotonates the amine, forming a more nucleophilic amide intermediate. The copper catalyst then facilitates the coupling between the amide and the aryl iodide, leading to the formation of the seven-membered heterocyclic ring. The efficiency of this process can be enhanced by the use of ligands, such as 1,10-phenanthroline, which stabilize the copper catalyst and promote the reaction at lower temperatures.

The general reaction is summarized below:

Starting Material: this compound

Product: Dibenzo[b,f] nih.govwikipedia.orgoxazepine

Reaction Type: Intramolecular Ullmann Condensation

Key Reagents: Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃, Cs₂CO₃), Ligand (optional, e.g., 1,10-phenanthroline), Solvent (e.g., DMF, NMP, Toluene).

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | K₂CO₃ | Toluene | 110 | Good |

| CuI / 1,10-phenanthroline | Cs₂CO₃ | DMF | 100-120 | High |

| Copper Powder | K₂CO₃ | NMP | 180-210 | Moderate |

This interactive table summarizes typical conditions for the copper-catalyzed intramolecular cyclization of substrates similar to this compound to form dibenzo-fused heterocycles. Specific yields may vary based on substrate substitution.

While intramolecular reactions are predominant for this compound due to its structure, the primary amine functionality offers potential for participation in intermolecular cycloaddition reactions. A notable example is the Povarov reaction, a formal aza-Diels-Alder reaction that synthesizes tetrahydroquinolines. wikipedia.org

The classic Povarov reaction involves the [4+2] cycloaddition between an N-aryl imine (the 2-azadiene) and an electron-rich alkene (the dienophile). nih.govwikipedia.org For this compound to participate, it must first be converted into the requisite imine intermediate. This can be achieved in situ through a three-component reaction or by pre-forming the imine. The amine group of this compound can condense with an aldehyde (e.g., benzaldehyde) in the presence of a Lewis or Brønsted acid catalyst. wikipedia.org This generates a reactive N-aryl iminium ion, which then acts as the diene component in the cycloaddition with an alkene like an enol ether. nih.govwikipedia.org

A potential Povarov reaction pathway is as follows:

Imine Formation: this compound reacts with an aldehyde (R-CHO) under acidic conditions to form an N-(4-(2-iodophenoxy)phenyl)iminium ion.

Cycloaddition: The iminium ion undergoes a stepwise electrophilic addition with an electron-rich alkene.

Rearomatization: The resulting intermediate undergoes cyclization onto the aniline (B41778) ring followed by elimination to form a substituted tetrahydroquinoline.

Although this pathway is mechanistically plausible, the application of this compound in Povarov reactions is not widely documented, as intramolecular cyclization pathways are often more favorable.

The synthesis of dibenzo[b,f] nih.govwikipedia.orgoxazepine, as detailed in section 3.3.1, is the most direct application of this compound for forming a nitrogen- and oxygen-containing heterocycle. This seven-membered ring system is of significant interest in medicinal chemistry. acs.org

Beyond the seven-membered oxazepine ring, related six-membered heterocycles like phenoxazines could potentially be synthesized from precursors derived from this compound. The synthesis of phenoxazines typically involves the cyclization of 2-aminophenol (B121084) derivatives with substituted catechols or via the oxidative dimerization of 2-aminophenols. While this compound itself does not possess the required hydroxyl group for direct phenoxazine (B87303) synthesis, its structural motif is central to the broader class of N,O-heterocycles accessible through C-N and C-O bond-forming strategies.

The versatility of this compound as a building block allows for the construction of various fused heterocyclic systems depending on the chosen reaction conditions and coupling partners. The intramolecular Ullmann condensation remains the most prominent and efficient method for leveraging its inherent reactivity to produce these valuable N,O-heterocyclic scaffolds. dntb.gov.ua

Redox Chemistry and Radical Pathways

The electronic properties of this compound, characterized by the electron-donating amine group and the labile carbon-iodine bond, make it susceptible to various redox transformations and radical-mediated reactions.

The benzenamine moiety of this compound is prone to oxidation. Chemical or enzymatic oxidation can lead to a variety of products through mechanisms involving radical cations.

Enzymatic oxidation, for instance using copper-containing enzymes like laccase, is known to mediate the oxidation of aromatic amines. mdpi.com While simple anilines often yield complex oligomeric or polymeric products, this pathway is relevant for forming coupled products. mdpi.com The oxidation of the amine generates a nitrogen-centered radical cation, which can then undergo coupling reactions. For example, the oxidative coupling of phenols with anilines is a known route to phenoxazinone structures. nih.gov This suggests that under specific oxidative conditions, derivatives of this compound could undergo intermolecular C-N or C-C coupling to form dimeric structures.

| Oxidation Method | Reagent/Catalyst | Potential Product Type |

| Enzymatic Oxidation | Laccase / O₂ | Oligomers, Polymers |

| Chemical Oxidation | Potassium Permanganate | Quinone derivatives |

| Electrochemical Oxidation | - | Dimeric or Polymeric films |

| Catalytic Oxidative Coupling | Fe[TPP]Cl / O₂ | Benzoquinone anils, N,O-biaryls |

This interactive table outlines potential oxidative transformations for the amine moiety in this compound based on known reactivity of related aromatic amines.

The carbon-iodine bond in this compound is significantly weaker than C-H, C-C, or C-O bonds, making it a prime site for radical generation. Homolytic cleavage of the C-I bond, induced by heat, light (photoredox catalysis), or a single-electron transfer (SET) reagent, can produce an aryl radical centered on the phenoxy ring. nih.gov

This aryl radical is a highly reactive intermediate that can participate in intramolecular bond formation. Specifically, the radical can add to the adjacent benzenamine ring, followed by hydrogen atom abstraction, to yield the same dibenzo[b,f] nih.govwikipedia.orgoxazepine ring system obtained through the Ullmann condensation. This radical-mediated cyclization represents an alternative, metal-free approach to the synthesis of this fused heterocycle.

Recent advancements in synthetic chemistry have demonstrated the feasibility of such pathways. For instance, 2-iodoaryl amines and ethers have been used as radical acceptors in SET-initiated cyclization cascades to form indoles and benzofurans. nih.govresearchgate.net Applying this logic, a SET donor could transfer an electron to this compound, triggering the loss of an iodide ion and the formation of the key aryl radical, which would then rapidly cyclize. This approach avoids the high temperatures and metal catalysts often required for Ullmann reactions, proceeding under milder conditions.

Research on Specific Rearrangement Reactions of this compound Remains Undisclosed in Publicly Available Literature

Extensive searches for specific chemical transformations of this compound, particularly concerning its electrochemically induced and cascade rearrangement reactions, have yielded no specific research findings. While the fields of electrochemical synthesis and cascade reactions are areas of active investigation for a wide array of organic compounds, their application to this specific diaryl ether amine has not been detailed in the available scientific literature.

The current body of chemical research provides broad insights into rearrangement reactions. Electrochemically induced rearrangements, for instance, are recognized as a powerful synthetic tool, often enabling unique transformations under mild conditions by leveraging anodic oxidation or cathodic reduction to generate reactive intermediates. Similarly, cascade reactions, which involve a sequence of intramolecular transformations, are highly valued for their efficiency in rapidly building molecular complexity from simpler precursors.

However, the application and specific outcomes of these methodologies are highly substrate-dependent. Without dedicated studies on this compound, any discussion of its behavior under such conditions would be purely speculative. The specific electronic and steric properties of this molecule, arising from the interplay of the iodophenoxy and aminobenzene moieties, would critically influence the feasibility and pathways of any potential rearrangement.

Detailed research findings, including reaction conditions, product structures, and yields, are not available to populate the requested sections on electrochemically induced and cascade rearrangement processes for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the benzenamine ring, ortho and meta to the amino group, would likely appear as doublets, characteristic of a para-substituted pattern. The protons on the 2-iodophenyl ring would exhibit a more complex splitting pattern due to their ortho, meta, and para relationships to the iodine atom and the ether linkage. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. For a related compound, 2-(2-Iodophenoxy)aniline, aromatic proton signals have been reported in the range of δ 7.87 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon environment. The carbon atom attached to the iodine (C-I) would be significantly shielded, appearing at a characteristic upfield chemical shift. The carbon atoms attached to the oxygen of the ether linkage (C-O) and the nitrogen of the amine group (C-N) would appear at downfield chemical shifts. Aromatic carbons would resonate in the typical region of approximately 110-160 ppm.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

| Predicted ¹H NMR Data for 4-(2-Iodophenoxy)benzenamine | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic CH (Benzenamine ring) | 6.5 - 7.5 |

| Aromatic CH (Iodophenyl ring) | 6.8 - 8.0 |

| Amine NH₂ | Broad singlet, variable |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-I | 90 - 100 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H and C-C | 115 - 140 |

³¹P NMR spectroscopy is a powerful technique for characterizing organophosphorus compounds. While there is no specific literature on the phosphonylated derivatives of this compound, the amine functionality of this molecule allows for its conversion into phosphonamides or related phosphine (B1218219) oxides. The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus.

For phosphine oxides derived from aromatic amines, the ³¹P chemical shifts are typically observed in a characteristic range. Studies on various phosphine oxides have shown that the chemical shift can be influenced by the nature of the substituents on the phosphorus atom and the aromatic ring, as well as the solvent used for the measurement. For instance, the ³¹P chemical shift for tri(p-tolyl)phosphine oxide has been reported to be around 28.14 ppm in the solid state. tamu.edu The formation of adducts, for example with hydrogen peroxide, can cause significant changes in the chemical shift, with differences of up to 8 ppm being observed. tamu.edu

Should this compound be converted into a phosphonylated derivative, such as a phosphine oxide, its ³¹P NMR spectrum would be expected to show a single resonance in the region typical for such compounds. The precise chemical shift would provide valuable information about the electronic effects of the 4-(2-Iodophenoxy) substituent on the phosphorus center.

| Typical ³¹P NMR Data for Aromatic Phosphine Oxides | |

| Compound Type | Typical Chemical Shift Range (ppm) |

| Triarylphosphine oxides | 25 - 40 |

| Phosphonamides | 15 - 30 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key structural features.

Based on the known vibrational frequencies of related compounds like aniline (B41778) and iodo-aromatics, the following characteristic peaks can be anticipated:

N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds. For aniline, these bands are typically observed around 3350 cm⁻¹ and 3430 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the range of 1250-1360 cm⁻¹.

C-O-C Ether Stretching: The asymmetric stretching of the diaryl ether linkage will produce a strong absorption band, typically in the 1200-1270 cm⁻¹ region. The symmetric stretch is usually weaker and appears around 1020-1075 cm⁻¹.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated around 1600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will produce strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution patterns of the aromatic rings.

| Predicted FT-IR Data for this compound | |

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1360 |

| C-O-C Asymmetric Stretch | 1200 - 1270 |

| N-H Bend | ~1600 |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 |

| C-I Stretch | 500 - 600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings.

The spectrum of aniline, a core component of the target molecule, typically shows two main absorption bands: a strong band around 230 nm and a weaker, structured band around 280 nm. researchgate.netnist.gov The presence of the 2-iodophenoxy substituent is expected to modify this absorption profile. The ether linkage and the iodine atom can act as auxochromes, potentially causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and altering their intensities.

The electronic spectrum is therefore anticipated to show strong absorptions in the UV region, likely with λmax values shifted to longer wavelengths compared to aniline alone, reflecting the extended conjugation and electronic perturbations introduced by the substituents.

| Predicted UV-Vis Data for this compound | |

| Electronic Transition | Predicted λmax Range (nm) |

| π → π | 230 - 260 |

| π → π (charge-transfer character) | 280 - 320 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the reviewed literature, analysis of closely related iodo-substituted aniline derivatives provides significant insight into the expected solid-state structure, including crystal packing and intermolecular interactions.

For example, the crystal structure of 4-chloro-2-iodo-aniline reveals that the amino group engages in N-H···N hydrogen bonding, forming chains in the crystal lattice. nih.gov Additionally, a Cl···I halogen bond is observed, along with offset π-stacking interactions between the aromatic rings. nih.gov Similarly, the crystal structure of 2-iodoaniline (B362364) shows that molecules are linked by weak N-H···N hydrogen bonds and I···I interactions. ed.ac.uk

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, which are characteristic of hydrogen bonds and other strong interactions.

For derivatives of 4-iodoaniline (B139537), Hirshfeld surface analysis has shown that O···H/H···O and H···H interactions are often the most significant contributors to the crystal packing. iucr.orgnih.gov For instance, in 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, the O···H/H···O contacts account for 26.9% of the Hirshfeld surface, while H···H contacts contribute 22.0%. iucr.orgnih.gov Other important interactions include I···H/H···I (16.3%) and C···H/H···C (10.5%). iucr.orgnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to N-H···N or N-H···O hydrogen bonds, as well as significant contributions from H···H, C···H, and I···H/I···O/I···N contacts. This analysis would provide a detailed picture of the forces governing the supramolecular assembly of the molecule in the solid state.

| Expected Intermolecular Interactions for this compound | |

| Interaction Type | Description |

| Hydrogen Bonding | N-H···N or N-H···O interactions involving the amine group. |

| Halogen Bonding | Potential I···O or I···N interactions. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |

| van der Waals Forces | H···H, C···H, and other non-directional contacts. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for the investigation of molecules or molecular fragments with unpaired electrons, known as radical species. researchgate.netmdpi.com While this compound is not intrinsically a radical, it can potentially form radical intermediates under specific conditions such as oxidation, reduction, or high-energy irradiation. EPR spectroscopy can be instrumental in detecting and characterizing these transient species.

Should radical formation occur, it would likely involve the anilino or phenoxy moieties of the molecule. The resulting EPR spectrum would provide a wealth of information about the electronic structure of the radical. The g-factor, for instance, can help identify the primary location of the unpaired electron. researchgate.net Furthermore, the hyperfine splitting patterns, arising from the interaction of the unpaired electron with magnetic nuclei (such as ¹H, ¹⁴N, and ¹²⁷I), would offer detailed insights into the radical's structure and the distribution of the unpaired electron's spin density across the molecule. nih.gov

In a hypothetical scenario where a radical is generated from this compound, spin trapping techniques could be employed. nih.gov These methods involve the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be more easily studied by EPR. nih.gov The characteristics of the resulting EPR spectrum would be indicative of the original radical's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Advanced mass spectrometry techniques are crucial for confirming the molecular weight of this compound and for elucidating its structure through detailed fragmentation analysis. chemrxiv.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) offers a deeper understanding of the compound's structure by analyzing its fragmentation patterns. rsc.org In a typical MS/MS experiment, the protonated molecule of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the original structure.

Based on the structure of this compound, several key fragmentation pathways can be predicted. Cleavage of the ether bond is a common fragmentation pathway for ethers. libretexts.orgmiamioh.edu This could result in fragments corresponding to the iodophenoxy and aminophenyl moieties. Additionally, the presence of the iodine atom would give rise to a characteristic isotopic pattern in the mass spectrum. Fragmentation of the aromatic rings and loss of the amino group are also plausible fragmentation routes that would be observed in the mass spectrum. libretexts.org

The table below outlines the predicted major fragment ions for this compound based on established fragmentation principles of similar organic compounds.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Plausible Neutral Loss |

| [M-I]⁺ | 218 | Loss of an iodine radical |

| [M-NH₂]⁺ | 329 | Loss of an amino radical |

| [C₆H₄O]⁺ | 92 | Cleavage of the ether bond |

| [C₆H₅I]⁺ | 204 | Cleavage of the ether bond |

These advanced spectroscopic and spectrometric techniques provide a comprehensive toolkit for the detailed structural characterization of this compound, from the potential transient radical species it may form to its detailed fragmentation behavior under mass spectrometric analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Extensive literature searches did not yield specific Density Functional Theory (DFT) studies focused on 4-(2-Iodophenoxy)benzenamine. Computational chemistry research provides valuable insights into the structural, electronic, and reactive properties of molecules. However, dedicated computational analyses for this particular compound, including geometry optimization, electronic structure analysis, vibrational frequency calculations, and reactivity descriptors, are not publicly available in the searched scientific literature. Therefore, specific data for the following subsections could not be compiled.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Character)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the reviewed literature. This type of analysis is crucial for understanding a molecule's electronic behavior, such as its ability to donate or accept electrons, which influences its reactivity and potential applications in materials science.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available computational studies presenting the calculated vibrational frequencies for this compound. These calculations are used to predict the infrared and Raman spectra of a molecule, which arise from the vibrations of its chemical bonds. Correlating these theoretical spectra with experimental data helps to confirm the molecular structure and understand its dynamic properties.

Reactivity Descriptors: Ionization Potential, Electron Affinity, Chemical Potential, Global Hardness, Global Electrophilicity

Calculated values for reactivity descriptors of this compound, such as ionization potential, electron affinity, chemical potential, global hardness, and global electrophilicity, have not been reported in the scientific literature. These quantum chemical descriptors are derived from the electronic structure and are used to predict and explain the chemical reactivity and stability of a molecule.

Mechanistic Pathway Elucidation through Computational Simulations

No computational studies detailing the mechanistic pathways involving this compound, including the characterization of transition states, were found. Such simulations are instrumental in understanding the step-by-step process of chemical reactions, identifying intermediate structures, and determining the energy barriers that control the reaction rate.

Transition State Characterization

Information regarding the computational characterization of transition states for reactions involving this compound is absent from the current body of scientific literature. This analysis is fundamental to elucidating reaction mechanisms at a molecular level.

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational method used to investigate the mechanism of a chemical reaction by mapping the energy of the system as it progresses from reactants to products. This analysis identifies transition states, intermediates, and the activation energy, providing a quantitative understanding of the reaction's feasibility and kinetics.

For this compound, a relevant reaction to analyze would be the Ullmann condensation, a copper-catalyzed reaction that could be used in its synthesis, forming the diaryl ether bond. wikipedia.orgsynarchive.comorganic-chemistry.orgmdpi.com A reaction coordinate analysis of this C-O bond formation would typically involve the following steps:

Reactants: An iodobenzene (B50100) derivative and a phenoxide.

Catalyst: A copper(I) species.

Mechanism: The reaction likely proceeds through the oxidative addition of the aryl iodide to the copper(I) catalyst, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. nih.gov

The energy profile along the reaction coordinate would reveal the energy of the key intermediates and transition states. The rate-determining step would be identified as the highest energy barrier along this path. For instance, computational studies on similar Ullmann reactions have explored the energetics of different proposed mechanisms, including those involving Cu(I)/Cu(III) catalytic cycles. nih.gov Such an analysis for this compound would elucidate the precise mechanism and the factors influencing the reaction rate, such as the nature of the copper catalyst's ligands.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvent molecules.

For this compound, the key conformational degrees of freedom are the torsional angles around the C-O-C ether linkage. MD simulations can explore the potential energy surface associated with the rotation of the two aromatic rings relative to each other. This analysis would identify the most stable, low-energy conformations of the molecule.

The influence of solvents on this conformational landscape is significant. MD simulations in different solvent environments (e.g., polar protic, polar aprotic, and nonpolar) would reveal how solvent-solute interactions affect the conformational equilibrium. For example:

In a polar solvent , conformations with a larger dipole moment might be stabilized.

In a nonpolar solvent , intramolecular interactions, such as dispersion forces, would play a more dominant role in determining the preferred shape.

These simulations provide a picture of how the molecule's shape fluctuates in a realistic solution environment, which is crucial for understanding its reactivity and potential biological activity.

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density. nih.govacs.orgfigshare.com By analyzing the electron density (ρ) at the bond critical point (BCP) between two atoms and its Laplacian (∇²ρ), the nature of the chemical bond can be characterized.

A QTAIM analysis of this compound would provide quantitative insights into its key chemical bonds.

C-I Bond: The iodine atom's size and relatively low electronegativity would result in a bond with significant covalent character. The electron density at the BCP would be relatively high, and the Laplacian would be slightly negative or close to zero. This bond is also a potential site for halogen bonding, where the iodine atom acts as a Lewis acid. acs.orgnih.gov

C-O Ether Bonds: These bonds are expected to be strong and covalent, with a degree of polar character due to the higher electronegativity of oxygen. This would be reflected in a high ρ(r) and a negative ∇²ρ(r) at the BCPs.

C-N Bond: The bond between the benzene (B151609) ring and the amino group will also exhibit covalent character with some polarity.

Below is a hypothetical data table summarizing the expected QTAIM parameters for the principal bonds in this compound, based on typical values for these bond types.

| Bond | Electron Density at BCP (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Bond Character Prediction |

| C-I | ~0.10 | ~+0.05 | Polar Covalent / Closed-Shell |

| C-O (Iodo-side) | ~0.25 | ~-0.80 | Polar Covalent |

| C-O (Amino-side) | ~0.26 | ~-0.85 | Polar Covalent |

| C-N | ~0.28 | ~-0.95 | Polar Covalent |

Table values are illustrative and based on general principles of QTAIM analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that examines the electronic wavefunction to provide a description of chemical bonding in terms of localized orbitals. It is particularly useful for quantifying charge transfer, hyperconjugation, and delocalization effects within a molecule.

For this compound, NBO analysis would reveal significant electronic interactions:

Charge Distribution: The analysis would quantify the natural atomic charges, showing that the nitrogen and oxygen atoms are centers of negative charge, while the hydrogen atoms of the amino group and the iodine atom (due to the σ-hole effect) would be more positive.

A hypothetical table of NBO analysis results is presented below.

| Interaction (Donor -> Acceptor) | E(2) (kcal/mol) | Type of Interaction |

| LP(N) -> π(C-C)ring | ~5-10 | π-delocalization |

| LP(O) -> π(C-C)ring | ~2-5 | π-delocalization |

| LP(O) -> σ*(C-I) | ~1-2 | Hyperconjugation |

LP denotes a lone pair orbital. E(2) values are hypothetical estimates.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where red/yellow regions indicate negative potential (attractive to electrophiles) and blue regions indicate positive potential (attractive to nucleophiles).

The MEP map of this compound is expected to show the following features:

Negative Potential (Red/Yellow): The most negative regions would be located around the lone pairs of the amino nitrogen and the ether oxygen, making these sites susceptible to electrophilic attack (e.g., protonation, alkylation). The π-systems of the electron-rich aminophenyl ring would also exhibit negative potential above and below the plane of the ring.

Positive Potential (Blue): The most positive regions are expected on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. A significant region of positive potential, known as a "σ-hole," is anticipated on the iodine atom, opposite to the C-I bond. acs.org This positive region makes the iodine atom a potential halogen bond donor, allowing it to interact with nucleophiles.

These predictions allow for a rational understanding of where the molecule is most likely to interact with other reagents.

Structure-Reactivity Relationship Predictions and Design Principles

By integrating the insights from the aforementioned computational analyses, structure-reactivity relationships (SAR) can be established for this compound. nih.govnih.govresearchgate.net These relationships form the basis for designing new molecules with tailored properties.

Key SAR Insights:

Nucleophilicity: The MEP and NBO analyses indicate that the primary nucleophilic centers are the amino group and the attached aromatic ring. The reactivity of the amino group can be modulated by substituents on either ring.

Electrophilicity/Halogen Bonding: The C-I bond presents a site for both nucleophilic aromatic substitution (though challenging without activation) and, more subtly, for halogen bonding interactions via the σ-hole on the iodine atom.

Conformational Dependence: The molecule's reactivity can be influenced by its preferred conformation, as the spatial arrangement of the functional groups affects their accessibility and electronic communication.

Design Principles:

Modulating Basicity: Adding electron-donating groups to the aminophenyl ring would increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups would decrease it.

Tuning Halogen Bond Strength: The strength of the σ-hole on the iodine can be modified by changing substituents on the iodinated ring. Electron-withdrawing groups would enhance the positive potential of the σ-hole, making the molecule a stronger halogen bond donor.

Controlling Conformation: Introducing bulky substituents near the ether linkage could restrict rotation, locking the molecule into a specific conformation and potentially altering its interaction with biological targets or other molecules.

These principles, derived from a deep computational understanding of the parent molecule, provide a rational framework for the design of new derivatives of this compound for applications in materials science or medicinal chemistry.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the applications of the chemical compound This compound in the advanced chemical and materials science contexts outlined in your request.

While the functional groups present in the molecule—an amine group (-NH2) and an iodo-substituent (-I) on a diaryl ether framework—suggest its potential as a versatile precursor in organic synthesis and materials science, there is a notable lack of published research detailing its specific use in the following areas:

Applications of 4 2 Iodophenoxy Benzenamine in Advanced Chemical and Materials Science

Integration into Functional Materials:There is no specific literature demonstrating the integration of 4-(2-Iodophenoxy)benzenamine as a component in organic electronic and optoelectronic devices, as a monomer for polymer or oligomer synthesis, or in the surface modification and functionalization of materials such as graphene oxide. The potential for such applications exists theoretically due to its structure, but practical research and detailed findings are not available.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” due to the absence of specific research data in these fields.

Role in Catalysis and Ligand Design

The inherent functionalities of the (iodophenoxy)benzenamine framework, specifically the reactive aryl-iodide bond and the nucleophilic amino group, make it a valuable precursor in transition metal-catalyzed reactions. These reactions often aim to construct complex heterocyclic structures, which are prevalent in pharmacologically active compounds and advanced materials.

Although not employed as a traditional ligand that is pre-synthesized and isolated, the isomer 2-(2-Iodophenoxy)aniline serves as a key substrate in palladium-catalyzed intramolecular cyclocarbonylation reactions. This process masterfully constructs the dibenzo[b,f] acs.orgresearchgate.netoxazepin-11(10H)-one core, a significant heterocyclic system.

In a notable study, a range of substituted 2-(2-iodophenoxy)anilines were efficiently converted into the corresponding dibenzo[b,f] acs.orgresearchgate.netoxazepin-11(10H)-ones. acs.org This transformation was achieved using a palladium iodide (PdI₂) catalyst in conjunction with the bulky phosphine (B1218219) ligand, 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292). The reaction proceeds under relatively mild conditions and demonstrates high efficiency, affording good to excellent yields of the desired tricyclic products. acs.org

The optimized conditions for this catalytic cyclocarbonylation are detailed in the table below:

| Entry | Substrate (Substituent) | Catalyst Loading (mol %) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | 2 | Cytop 292 | iPr₂NEt | Toluene | 80 | 20 | 99 |